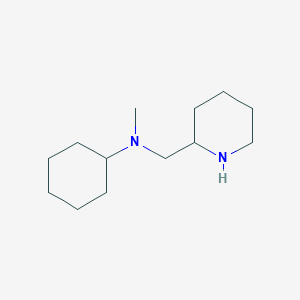
2-(N-cyclohexyl-N-methylaminomethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexyl-N-methylaminomethyl)piperidine, also known as CMAP, is a synthetic compound that has been widely used in scientific research to study the function and regulation of various ion channels and receptors in the central nervous system. CMAP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
The mechanism of action of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine involves the blockade of the NMDA receptor by binding to the channel pore in a voltage-dependent manner. The binding of this compound to the NMDA receptor is thought to occur through interactions with the channel-lining residues, such as GluN1-Asn616, GluN1-Asp617, and GluN2B-Asn616. This blockade leads to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to the blockade of the NMDA receptor. The NMDA receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegeneration. The blockade of the NMDA receptor by this compound can lead to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(N-cyclohexyl-N-methylaminomethyl)piperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This compound has been shown to have an IC50 value of 2 nM for the NMDA receptor, which makes it a valuable tool compound for studying the function and regulation of NMDA receptors. Another advantage of using this compound is its relatively low toxicity and side effects, which makes it a safer alternative to other NMDA receptor antagonists, such as MK-801.
One of the limitations of using this compound in lab experiments is its limited solubility in water and other common solvents. This can make it difficult to prepare stock solutions and to administer this compound to cells or animals. Another limitation of using this compound is its relatively short duration of action, which requires frequent administration or continuous infusion to maintain the blockade of NMDA receptors.
Direcciones Futuras
There are several future directions for 2-(N-cyclohexyl-N-methylaminomethyl)piperidine research, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, and the exploration of the therapeutic potential of NMDA receptor antagonists in these disorders. Another future direction is the development of novel drug delivery systems for this compound and other NMDA receptor antagonists, which can improve their solubility, stability, and duration of action. Finally, the use of this compound and other NMDA receptor antagonists in combination with other drugs or therapies may provide new opportunities for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine involves the reaction of piperidine with cyclohexylmethylamine and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain a white crystalline powder with a melting point of 166-168°C. The purity and identity of this compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(N-cyclohexyl-N-methylaminomethyl)piperidine has been widely used as a tool compound to study the function and regulation of NMDA receptors in vitro and in vivo. NMDA receptors are ionotropic glutamate receptors that are involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegeneration. This compound has been shown to selectively block the NMDA receptor by binding to the channel pore in a voltage-dependent manner. This blockade leads to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.
Propiedades
Número CAS |
100158-64-3 |
|---|---|
Fórmula molecular |
C13H26N2 |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H26N2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12/h12-14H,2-11H2,1H3 |
Clave InChI |
UMYLTPCKYCKKNA-UHFFFAOYSA-N |
SMILES |
CN(CC1CCCCN1)C2CCCCC2 |
SMILES canónico |
CN(CC1CCCCN1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



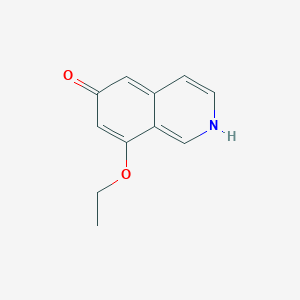
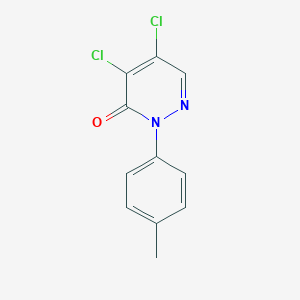
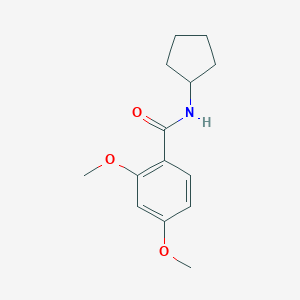
![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
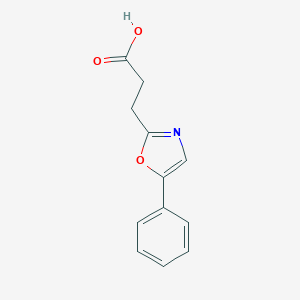
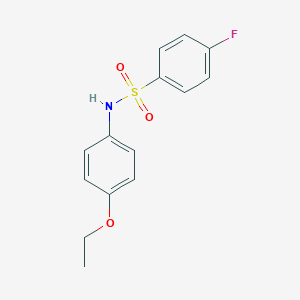

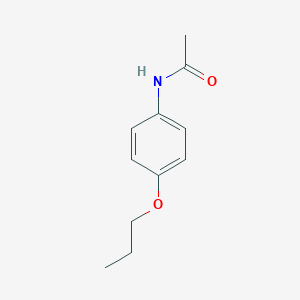



![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)